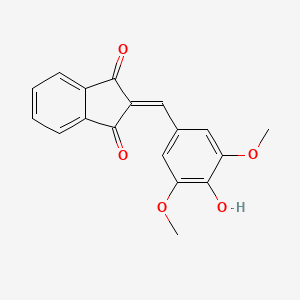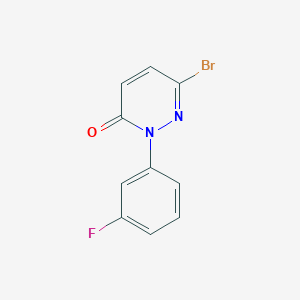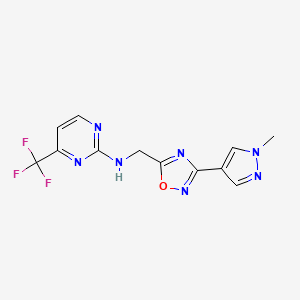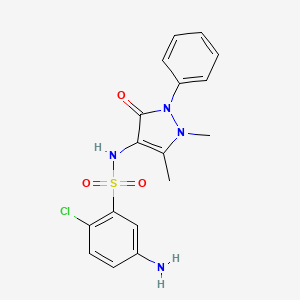
2-((4-Hydroxy-3,5-Dimethoxyphenyl)methylen)indan-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.305 . It is not intended for human or veterinary use but is available for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the precursor 1 is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . Another method involves the self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular structure of “2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” can be determined by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .Chemical Reactions Analysis
The Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride results in the formation of the title compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione” include a molecular formula of C18H14O5, a molecular weight of 310.305 , and a PSA of 72.83000 and LogP of 2.87200 .Wirkmechanismus
The exact mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to inhibit the activity of several key enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Induction of Cell Cycle Arrest: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to induce cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases.
2. Induction of Apoptosis: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to induce apoptosis in cancer cells by activating the caspase cascade.
3. Inhibition of Inflammation: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
4. Inhibition of Angiogenesis: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has been found to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Antitumor Activity: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy.
2. Broad Spectrum of
Biologische Aktivität
2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione exhibits a broad spectrum of biological activity, including anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of a wide range of diseases.
Some of the limitations of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione for lab experiments include:
1. Limited Availability: 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a synthetic compound that is not readily available, which can limit its use in lab experiments.
2. Lack of Clinical Data: There is a lack of clinical data on the safety and efficacy of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione in humans, which can limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione. Some of these include:
1. Development of Novel Derivatives: The synthesis of novel derivatives of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione with improved potency and selectivity could lead to the development of more effective therapeutic agents.
2. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione in humans.
3. Mechanistic Studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione and its potential targets.
4. Combination Therapy: The use of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione in combination with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione is a promising synthetic compound that exhibits a broad spectrum of biological activity, including antitumor, anti-inflammatory, and antioxidant effects. The compound has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)indane-1,3-dione involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Indan-1,3-dion-Derivate haben in der medizinischen Chemie aufgrund ihrer strukturellen Ähnlichkeit mit Indanon erhebliches Interesse geweckt. Bemerkenswerte Beispiele sind Donepezil, das zur Behandlung der Alzheimer-Krankheit eingesetzt wird, und Indinavir, ein antiretrovirales Medikament zur Behandlung von AIDS . Forscher erforschen weiterhin neuartige Indan-1,3-dion-basierte Verbindungen für therapeutische Anwendungen.
Antioxidative Eigenschaften
Die Titelverbindung wurde mit dem DPPH-Radikalfänger-Assay auf ihre in-vitro-Antioxidantien-Eigenschaften untersucht. Diese Bewertung liefert wertvolle Erkenntnisse über ihre potenziellen gesundheitlichen Vorteile .
Organische Elektronik und Photopolymerisation
Indan-1,3-dion dient als Elektronenakzeptor bei der Konstruktion von Farbstoffen für Solarzellen sowie als Photoinitiatoren für die Polymerisation. Seine einzigartige Struktur trägt zur Entwicklung effizienter Materialien für elektronische Geräte und Photopolymerisationsprozesse bei .
Optische Sensorik und nichtlineare optische (NLO) Anwendungen
Forscher haben Indan-1,3-dion-basierte Strukturen als Chromophore für NLO-Anwendungen untersucht. Diese Verbindungen weisen faszinierende optische Eigenschaften auf, die sie für Geräte wie optische Sensoren und nichtlineare optische Materialien wertvoll machen .
Chemische Modifikation und Domino-Reaktionen
Indan-1,3-dion dient als vielseitiger Baustein in verschiedenen chemischen Reaktionen. Dehydratation in sauren Bedingungen kann es in verwandte Derivate umwandeln und so seine synthetische Nützlichkeit erweitern .
Naturstoffchemie
Indan-1,3-dion weist strukturelle Ähnlichkeiten mit Indanon auf, das in mehreren Naturprodukten vorkommt. Forscher haben Indanon-Derivate aus Quellen wie marinen Cyanobakterien isoliert, was die Bedeutung dieses Gerüsts weiter unterstreicht .
Biosensorik und Bioimaging
Obwohl in der Literatur nicht explizit erwähnt, deuten die einzigartigen Eigenschaften von Indan-1,3-dion auf potenzielle Anwendungen in der Biosensorik und Bioimaging hin. Weitere Forschungen könnten seine Verwendung in diesen Bereichen untersuchen.
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit von Indan-1,3-dion verschiedene Bereiche umfasst, von der Wirkstoffentwicklung bis zur Materialwissenschaft. Seine faszinierenden Eigenschaften inspirieren weiterhin wissenschaftliche Untersuchungen und machen es zu einem fesselnden Thema für Forscher weltweit. 🌐🔬 .
Eigenschaften
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-22-14-8-10(9-15(23-2)18(14)21)7-13-16(19)11-5-3-4-6-12(11)17(13)20/h3-9,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKJFXGYOOPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)
![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)
![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)


![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)